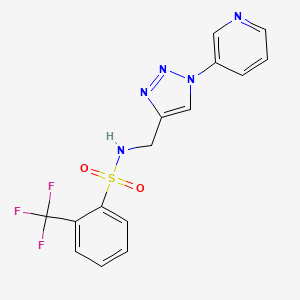
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition. The trifluoromethyl group could be introduced using a variety of methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis
The presence of the pyridine and 1,2,3-triazole rings suggests that this compound could participate in various types of chemical reactions, particularly those involving nucleophilic substitution or electrophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s reactivity and polarity .Aplicaciones Científicas De Investigación
Materials Science: Luminescent Scaffolds
Imidazo [1,5-a]pyridine derivatives, including our compound of interest, serve as versatile scaffolds in materials science. Their luminescent properties make them valuable for designing optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Researchers have explored their use in creating efficient emitters for confocal microscopy and imaging applications .
Pharmaceutical Research: Anti-Cancer Agents
The imidazo [1,5-a]pyridine nucleus has shown promise in the development of anti-cancer drugs. Researchers have synthesized derivatives with potential cytotoxic effects against cancer cells. These compounds may inhibit specific pathways or target cancer-specific proteins, making them attractive candidates for further investigation .
Optoelectronic Devices: Light-Emitting Materials
Our compound’s unique structure contributes to its photophysical properties. It can act as an emitter in optoelectronic devices due to its ability to emit light efficiently. Researchers have explored its use in OLEDs, where it contributes to vibrant displays and energy-efficient lighting .
Sensors: Detection and Sensing Applications
Imidazo [1,5-a]pyridine derivatives exhibit interesting sensing properties. They can be incorporated into sensor platforms for detecting specific analytes, such as metal ions, gases, or biomolecules. These sensors find applications in environmental monitoring, healthcare diagnostics, and industrial safety .
Confocal Microscopy: Fluorescent Imaging
The compound’s luminescent behavior makes it suitable for confocal microscopy. Researchers use it as a fluorescent probe to visualize cellular structures, study biological processes, and track molecular interactions. Its emission properties allow precise imaging with minimal background noise .
Other Technological Applications
Beyond the mentioned fields, imidazo [1,5-a]pyridine derivatives have found applications in diverse areas. These include drug delivery systems, catalysts, and molecular switches. Their versatility continues to inspire innovative research across scientific disciplines .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a calcium channel protein that plays a crucial role in muscle contraction and neuronal signaling.
Biochemical Pathways
calcium signaling . Disruption of these pathways can lead to a variety of downstream effects, including altered muscle contraction and neuronal signaling .
Result of Action
Based on the potential target, it can be inferred that the compound may disrupt normal cellular processes by altering calcium signaling .
Propiedades
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2S/c16-15(17,18)13-5-1-2-6-14(13)26(24,25)20-8-11-10-23(22-21-11)12-4-3-7-19-9-12/h1-7,9-10,20H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRZUCFEOHNQMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

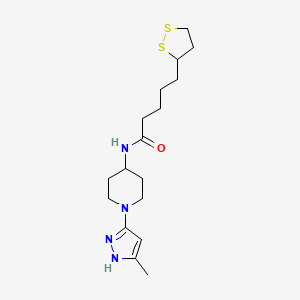
![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/no-structure.png)
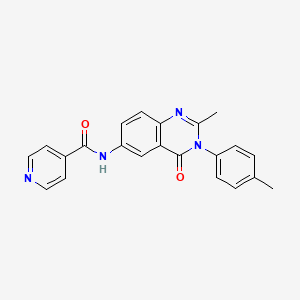


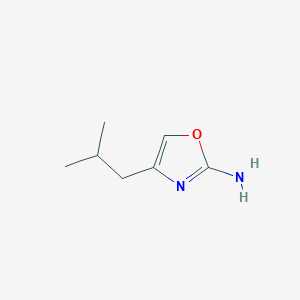
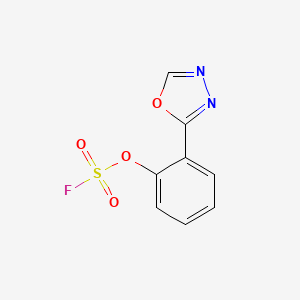
![7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B2419073.png)
![2-ethoxy-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2419074.png)
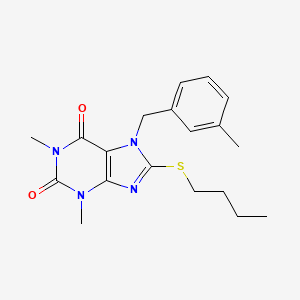
![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2419077.png)


